(S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
(S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group, a bromochlorobenzoyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of 4-bromo-3-chlorobenzoic acid, which is then converted to 4-bromo-3-chlorobenzoyl chloride . This intermediate is reacted with (S)-tert-butyl 2-methylpiperazine-1-carboxylate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, as well as advanced purification techniques like recrystallization and chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be employed in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The bromochlorobenzoyl group can interact with the active site of enzymes, leading to inhibition of their activity. The piperazine ring can enhance the binding affinity and specificity of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-chlorobenzoic acid
- 4-bromo-3-chlorobenzoyl chloride
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
(S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the benzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl (2S)-4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrClN2O3/c1-11-10-20(7-8-21(11)16(23)24-17(2,3)4)15(22)12-5-6-13(18)14(19)9-12/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTURKIYJOTRJY-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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